An In-depth Technical Guide to 3-Fluorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-Fluorobenzoic Acid: Properties, Synthesis, and Applications in Research and Development
CAS Number: 455-38-9
This technical guide provides a comprehensive overview of 3-Fluorobenzoic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis protocols, spectral data, and significant applications.
Chemical and Physical Properties
3-Fluorobenzoic acid is a white to light yellow crystalline solid. The presence of the fluorine atom at the meta position significantly influences its electronic properties, reactivity, and biological activity compared to unsubstituted benzoic acid.[1][2]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅FO₂ | [3] |
| Molecular Weight | 140.11 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 122-125 °C | [4] |
| Boiling Point | 251.1 °C at 760 mmHg | N/A |
| pKa | 3.86 | [5] |
Solubility
3-Fluorobenzoic acid exhibits moderate solubility in water and is more readily soluble in common organic solvents.[6]
| Solvent | Solubility ( g/100 mL at 25°C) | Reference(s) |
| Water | ~0.3-0.6 | [6] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [6] |
| Methanol | 59.5 | [7][8] |
| Acetonitrile | 48.3 | [7][8] |
| Dichloromethane | 18.2 | [7][8] |
| Toluene | 8.9 | [7][8] |
| Ethyl Acetate (B1210297) | 43.8 | [7][8] |
Spectral Data
The following tables summarize the key spectral data for 3-Fluorobenzoic acid, which are crucial for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
Reported for a 400 MHz spectrometer.
¹H NMR (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference(s) |
| 7.40-7.46 | m | Aromatic CH | [4] | |
| 7.55-7.61 | m | Aromatic CH | [4] | |
| 7.78-7.82 | m | Aromatic CH | [4] | |
| 13.4 | br s | COOH | [4] |
¹³C NMR (DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 115.5 (d, J=22.9 Hz) | Aromatic CH | [9] |
| 120.0 (d, J=21.1 Hz) | Aromatic CH | [9] |
| 125.8 (d, J=2.9 Hz) | Aromatic CH | [9] |
| 131.2 (d, J=7.6 Hz) | Aromatic CH | [9] |
| 133.3 (d, J=6.7 Hz) | Aromatic C-COOH | [9] |
| 162.2 (d, J=243.6 Hz) | Aromatic C-F | [9] |
| 166.4 | COOH | [9] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) | [2] |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) | [2] |
| 1580-1620 | Medium | C=C stretch (Aromatic) | [2] |
| 1200-1300 | Strong | C-O stretch | [2] |
| 1100-1200 | Strong | C-F stretch | [2] |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Reference(s) |
| 140 | 78.25% | [M]⁺ (Molecular Ion) | [3] |
| 123 | 99.99% | [M-OH]⁺ | [3] |
| 95 | 72.66% | [M-COOH]⁺ | [3] |
| 75 | 25.35% | [C₆H₄]⁺ | [3] |
Experimental Protocols
Synthesis of 3-Fluorobenzoic Acid from m-Fluorobenzaldehyde
This protocol describes the oxidation of m-fluorobenzaldehyde to 3-fluorobenzoic acid.[1]
Materials:
-
m-Fluorobenzaldehyde
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Water
-
Oxygen balloon
-
15mL glass reaction tube
-
Oil bath
-
Centrifuge
Procedure:
-
To a 15mL glass reaction tube, add water (2 mL), m-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C.
-
Stir the reaction mixture for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the mixture to collect the crude solid product.
-
Wash the solid with 3 mL of water using ultrasonication.
-
Centrifuge the mixture again to isolate the product.
-
Dry the solid to a constant weight to obtain 3-fluorobenzoic acid.
Expected Yield: 98%[1]
Nitration of 3-Fluorobenzoic Acid (Illustrative Protocol)
This protocol provides a general procedure for the electrophilic nitration of an aromatic ring, which can be adapted for 3-fluorobenzoic acid. Due to the deactivating, meta-directing nature of the carboxylic acid and fluorine groups, the primary products would be 3-fluoro-5-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid.
Materials:
-
3-Fluorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Erlenmeyer flask
-
Stir bar
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve 3-fluorobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with stirring.
-
In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. This creates the nitrating mixture.
-
Slowly add the cold nitrating mixture dropwise to the cold solution of 3-fluorobenzoic acid, ensuring the temperature of the reaction mixture remains below 10-15°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified nitro-substituted 3-fluorobenzoic acid.
Applications in Drug Development and Research
3-Fluorobenzoic acid is a valuable precursor in the synthesis of a wide range of pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][10]
Key Intermediate in API Synthesis
3-Fluorobenzoic acid is a documented intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including:
-
Fluconazole: An antifungal medication.
-
Etoricoxib (B1671761): A non-steroidal anti-inflammatory drug (NSAID).[6]
Role in Agrochemicals
It serves as a building block for various herbicides and pesticides, where the fluoro-substituent contributes to the biological activity and stability of the final product.[2]
Polymer Chemistry
The compound is also utilized in the production of specialty polymers, imparting improved thermal and chemical resistance to the resulting materials.[2]
Signaling Pathways and Logical Relationships
While 3-fluorobenzoic acid is primarily a synthetic building block, its metabolic fate has been studied in microorganisms. The biodegradation of 3-fluorobenzoate (B1230327) provides an example of a biological pathway involving this compound.
Biodegradation Pathway of 3-Fluorobenzoate
In certain bacteria, 3-fluorobenzoate can be degraded through two main initial dioxygenation pathways: 1,2-dioxygenation and 1,6-dioxygenation. The 1,6-dioxygenation pathway is more productive for assimilation as it avoids the accumulation of a toxic intermediate.[11]
Caption: Bacterial degradation pathways of 3-Fluorobenzoate.
General Workflow in Drug Discovery
The following diagram illustrates a typical workflow for utilizing 3-fluorobenzoic acid in the early stages of drug discovery.
References
- 1. 3-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 3. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. WO2015036550A1 - Process for making etoricoxib - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 11. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
